1,3-二甲基-5-硝基-1H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

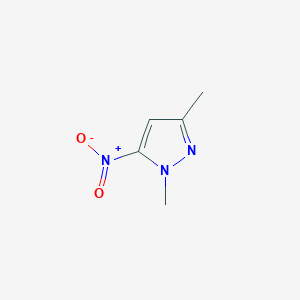

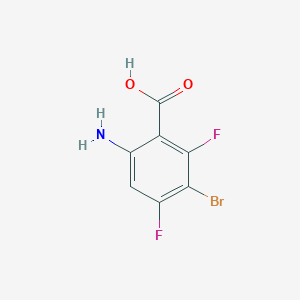

“1,3-dimethyl-5-nitro-1H-pyrazole” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . It is also known by other names such as 1H-Pyrazole, 3,5-dimethyl-; Pyrazole, 3,5-dimethyl-; TH 564; U 6245; 3,5 DMP; 3,5-Dwumetylopirazolu; 3,5-Dimethyl-1H-pyrazole; 1 (H)-3,5-Dimethylpyrazole; NSC 8729 .

Synthesis Analysis

A new approach to the synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine was developed based on condensing 1-amino-2-nitroguanidine with pentane-2,4-dione under alkaline catalysis . The known method of its preparation in the presence of acetic acid was improved .

Molecular Structure Analysis

The structure of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine was characterized by NMR, IR spectroscopy, and X-ray diffraction analysis . The structure is also available as a 2d Mol file .

Chemical Reactions Analysis

3,5-Dimethyl-1H-pyrazole is combined with Chromium (VI) oxide, is a valuable reagent for oxidation of primary and secondary alcohols to carbonyl compounds. It reacts with malonic esters gives a family of cross-conjugated monomeric betaines. It is a common reagent for the preparation of pyrazolato ligated complexes .

科学研究应用

结构和光谱特性

1,3-二甲基-5-硝基-1H-吡唑表现出显著的结构和光谱特性。研究表明功能基团对相关吡唑的互变行为和能带隙的影响。这些化合物中硝基团的存在显著影响它们的能隙,这一点在理论和实验发现中得到证实(Ibnaouf et al., 2019)。

合成和结构分析

在相关吡唑的合成方面,包括1,3-二甲基-5-硝基-1H-吡唑衍生物,已经开发出新的方法。这些方法包括在碱性催化下缩合特定化合物,从而实现了改进和高效的合成过程。这些化合物的结构表征通常通过核磁共振、红外光谱和X射线衍射分析等技术实现(Ozerova et al., 2015)。

在药物化学中的应用

在药物化学领域,1,3-二甲基-5-硝基-1H-吡唑衍生物已被用于开发钯(II)配合物。这些配合物对某些癌细胞系表现出潜在的细胞毒性效应,表明它们在癌症研究和治疗中的实用性。细胞毒性效应因具体化合物和细胞类型而异,突显了在这一领域进行有针对性研究的重要性(Abu-Surrah et al., 2010)。

抗菌性能和DNA光解研究

对1,3-二甲基-5-硝基-1H-吡唑衍生物的研究还探讨了它们的抗菌潜力。该类化合物中的某些化合物表现出对各种细菌菌株的抑制潜力。此外,观察到这些化合物的DNA光解能力,表明在分子生物学和药理学中有应用(Sharma et al., 2020)。

超分子材料

1H-吡唑,包括1,3-二甲基-5-硝基-1H-吡唑衍生物,形成氢键超分子材料的能力一直是研究的课题。这些化合物在热稳定性、荧光性和氢键能力方面表现出显著的变化,受末端取代基的影响。它们形成多样化的氢键结构的能力对于开发新的超分子材料具有重要意义(Moyano et al., 2021)。

作用机制

Target of Action

Pyrazole derivatives, in general, have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with targets . This could potentially lead to changes in the structure and properties of the compound, affecting its interaction with its targets .

Biochemical Pathways

Pyrazole derivatives are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . This suggests that they may be involved in a variety of biochemical pathways.

Result of Action

Given the diverse biological activities of pyrazole derivatives, it is likely that the effects of this compound are multifaceted and depend on the specific targets and pathways it interacts with .

安全和危害

The safety data sheet for 3,5-Dimethylpyrazole suggests that it is harmful if swallowed and suspected of damaging fertility. It may cause damage to organs through prolonged or repeated exposure . It is advised to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .

属性

IUPAC Name |

1,3-dimethyl-5-nitropyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-4-3-5(8(9)10)7(2)6-4/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJETWFRFVGLXPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-2-Cyano-3-(furan-2-yl)-N-[[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide](/img/structure/B2404479.png)

![ethyl 2-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzoate oxalate](/img/structure/B2404484.png)

![2-[[3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2404489.png)

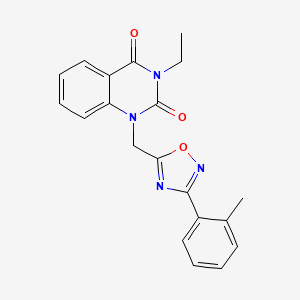

![1-(p-tolyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2404495.png)

![2-(2-methoxyphenoxy)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2404498.png)